

Application Notes: Basic Red 51 for Cell Nuclei Visualization

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Compound of Interest

Compound Name: Basic Red 51

Cat. No.: B079145

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Introduction

Basic Red 51 is a synthetic, cationic azo dye belonging to the azo dye family.^{[1][2][3]} Its molecular structure contains a positively charged imidazolium ring, which facilitates electrostatic interactions with negatively charged cellular components.^{[1][4]} This property suggests its potential as a fluorescent stain for nucleic acids within the cell nucleus. Primarily utilized in the cosmetics industry for temporary hair dyes and as a model compound in environmental and toxicological research, its application in high-resolution cellular imaging is an area of exploration.^{[1][2][3]}

These notes provide a generalized protocol for using **Basic Red 51** to visualize cell nuclei in both fixed and live cells. Researchers should note that established, validated protocols for this specific application are not widely documented. Therefore, the following methodologies are based on the general principles of staining with cationic dyes and will require optimization for specific cell types and experimental conditions.

Mechanism of Action

The proposed mechanism for **Basic Red 51** as a nuclear stain is based on its cationic nature. The dye's organic cation electrostatically interacts with the negatively charged phosphate backbone of nucleic acids (DNA and RNA), which are abundant in the cell nucleus.^[4] This binding event is believed to cause a significant increase in the dye's fluorescence intensity, allowing for visualization of the nucleus. For staining of fixed cells, a permeabilization step is crucial to allow the dye to cross the plasma membrane and access the nucleus.

Physicochemical and Fluorescent Properties

The utility of a fluorescent dye is defined by its chemical and spectral properties. While some data for **Basic Red 51** is available, key parameters for fluorescence microscopy require empirical determination.

Property	Value
Chemical Formula	C ₁₃ H ₁₈ ClN ₅ [2][4]
Molecular Weight	279.77 g/mol [2]
Appearance	Dark red powder
Maximum Absorbance (λ _{max})	~523-524 nm[4]
Molar Absorptivity (ε)	1.2 × 10 ⁴ L·mol ⁻¹ ·cm ⁻¹ at 530 nm[4]
Excitation Maximum (λ _{ex})	Not well-documented; likely near the absorbance maximum.
Emission Maximum (λ _{em})	Not well-documented.
Quantum Yield	Not documented.
Photostability	Not well-documented for microscopy; azo dyes can be susceptible to photobleaching.
Storage	Store at 2-8°C, protected from light and moisture.

Cytotoxicity Profile

It is critical for researchers to be aware of the cytotoxic potential of **Basic Red 51**, especially for live-cell imaging applications. Studies have shown that the dye can induce adverse cellular effects.

Cell Line	Endpoint	Value	Reference
Human Keratinocytes (HaCaT)	EC50	13 µg/mL	[5]
Human Keratinocytes (HaCaT)	Cellular Effects	Induction of reactive oxygen species (ROS), apoptosis via caspase-3 activation, DNA damage.[1][5][6]	[5]
Hepatocytes (HepG2)	Cellular Effects	Significant cytotoxic and genotoxic effects. [7]	[7]

Note: Given its cytotoxicity, it is imperative to use the lowest effective concentration and shortest incubation time for live-cell staining to minimize artifacts and cell stress. Appropriate control experiments should be included to assess the impact of the dye on cell viability and function.

Experimental Protocols

A. Protocol for Staining Fixed Cells

This protocol is intended for cells that have been fixed and permeabilized, allowing the dye to enter the cell and nucleus.

Materials:

- Cells cultured on coverslips or in imaging plates
- Phosphate-Buffered Saline (PBS)
- Fixative solution: 4% paraformaldehyde (PFA) in PBS
- Permeabilization buffer: 0.1-0.5% Triton X-100 in PBS
- **Basic Red 51** (powder)

- DMSO or deionized water for stock solution
- Mounting medium

- Fluorescence microscope

Methodology:

- Cell Preparation:
 - Aspirate the culture medium from the cells.
 - Wash the cells twice with PBS.
- Fixation:
 - Add 4% PFA to the cells and incubate for 15-20 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.
- Permeabilization:
 - Add 0.1-0.5% Triton X-100 in PBS to the cells and incubate for 10-15 minutes at room temperature. This step is critical for allowing the dye to access the nucleus.[8]
 - Wash the cells three times with PBS for 5 minutes each.
- Staining:
 - Prepare a 1 mM stock solution of **Basic Red 51** in DMSO or water.
 - Dilute the stock solution in PBS to a working concentration. Optimization is required; a starting range of 1-10 μ M is recommended.
 - Incubate the cells with the **Basic Red 51** staining solution for 15-30 minutes at room temperature, protected from light.[8]
- Final Washes:

- Wash the cells three times with PBS for 5 minutes each to remove unbound dye.[8]
- Mounting and Imaging:
 - Mount the coverslips onto microscope slides using an appropriate mounting medium.
 - Image the stained nuclei using a fluorescence microscope.
 - Filter Set: The optimal filter set must be determined empirically. Start with a standard rhodamine (TRITC) or Texas Red filter set.

B. Protocol for Staining Live Cells

This protocol is for the visualization of nuclei in living cells. Minimize light exposure and incubation time to reduce phototoxicity and cytotoxic effects.

Materials:

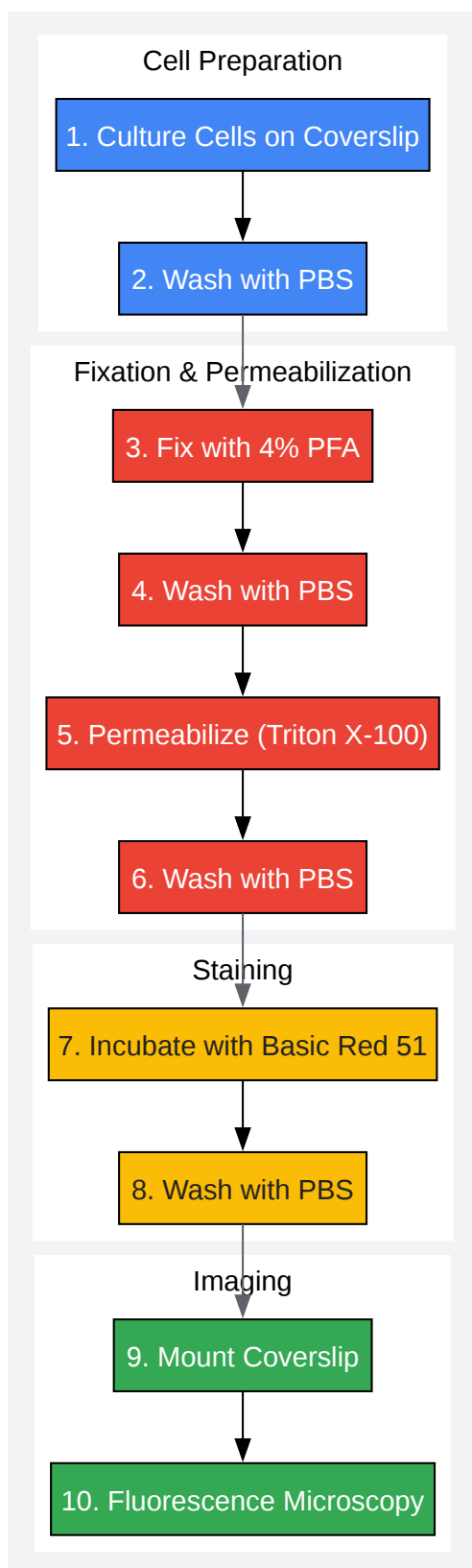
- Cells cultured in imaging-compatible dishes
- Complete cell culture medium (pre-warmed to 37°C)
- **Basic Red 51** stock solution (1 mM)

Methodology:

- Prepare Staining Medium:
 - Dilute the 1 mM **Basic Red 51** stock solution directly into pre-warmed complete culture medium to the desired final concentration. Start with a low concentration (e.g., 1 µM) and optimize.
- Staining:
 - Remove the existing medium from the live cells.
 - Add the prepared staining medium to the cells.
 - Incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.[8]

- Washing and Imaging:
 - Aspirate the staining medium and gently wash the cells twice with pre-warmed culture medium.
 - Add fresh, pre-warmed culture medium to the cells.
 - Image the cells immediately using a fluorescence microscope equipped with a live-cell imaging chamber.

Workflow and Pathway Visualization



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Caption: Workflow for fixed-cell nuclear staining using **Basic Red 51**.

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